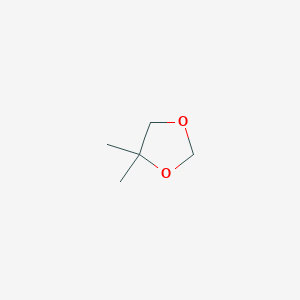

4,4-Dimethyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

13372-33-3 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

4,4-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C5H10O2/c1-5(2)3-6-4-7-5/h3-4H2,1-2H3 |

InChI Key |

MVYGFAZZLWOFNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethyl 1,3 Dioxolane and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1,3-Dioxolane (B20135) Ring System

The formation of the 1,3-dioxolane ring is a cornerstone of organic synthesis, primarily utilized for the protection of carbonyl groups and as a key structural motif in various molecules. chemicalbook.com The methods for its creation have evolved, yet the fundamental principles remain centered on the reaction between a 1,2-diol and a carbonyl compound.

Ketalization and Acetalization Reactions in Dioxolane Synthesis

The most direct and widely practiced method for synthesizing 1,3-dioxolanes, including the 4,4-dimethyl variant, is through the ketalization of a ketone or the acetalization of an aldehyde with a 1,2-diol. wikipedia.org Specifically, 4,4-Dimethyl-1,3-dioxolane is formed from the reaction of acetone (B3395972) with ethylene (B1197577) glycol.

These reactions are typically catalyzed by acids. organic-chemistry.org A range of catalysts can be employed, from simple Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid to Lewis acids and solid catalysts such as silica (B1680970) gel, alumina, and montmorillonite (B579905) K10. chemicalbook.comnih.govresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the dioxolane product, the water generated during the reaction must be removed. organic-chemistry.org This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is conducted in a solvent like toluene (B28343). organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol. A subsequent intramolecular cyclization via attack by the second hydroxyl group, followed by the elimination of a water molecule, yields the 1,3-dioxolane ring. youtube.com The use of trimethyl orthoformate (TMOF) can serve to activate the carbonyl compound, facilitating reaction with sterically hindered diols. nih.gov

| Catalyst | Reactants | Key Conditions | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Aldehydes/Ketones + Ethylene Glycol | Toluene, Dean-Stark apparatus for water removal. | chemicalbook.comorganic-chemistry.org |

| Silica Gel / Alumina | Carbonyl Compounds + Ethylene Glycol | Solvent-free, under pressure. | researchgate.net |

| Montmorillonite K10 | Salicylaldehyde (B1680747) + Diols | Used with trimethyl orthoformate (TMOF) for hindered diols. | nih.gov |

| Graphene Oxide (GO) | Ketones + 1,2-Diols | Ultrasound irradiation. | researchgate.net |

| Iodine | Carbonyl Compounds | Neutral, aprotic conditions. | organic-chemistry.org |

Cyclization Reactions from Precursor Compounds and their Mechanisms

Beyond the direct condensation of diols and carbonyls, the 1,3-dioxolane ring system can be constructed through various cyclization reactions starting from different precursor molecules.

One such method involves a ring-expansion reaction. For instance, an epoxide precursor can undergo a ring-expansion in the presence of a nearby carbonyl group to form the five-membered dioxolane ring. wikipedia.org Another significant pathway involves the generation and cyclization of carbonyl ylides. These reactive intermediates can be formed from donor-acceptor oxiranes and subsequently undergo a 1,3-dipolar cycloaddition with aldehydes to yield 1,3-dioxolanes, often with high diastereoselectivity. organic-chemistry.org

A more complex, multi-component approach involves the oxidation of alkenes with hypervalent iodine reagents. This process can generate a 1,3-dioxolan-2-yl cation intermediate through the participation of a neighboring group. This cation is then trapped by a nucleophile, such as a silyl (B83357) enol ether, to complete the stereoselective assembly of the substituted 1,3-dioxolane. mdpi.com The stereochemical outcome of this reaction is dependent on the geometry of the starting alkene. mdpi.com

| Precursor Type | Reaction Type | Key Intermediate | Reference |

|---|---|---|---|

| Epoxide with proximate carbonyl | Ring-Expansion | - | wikipedia.org |

| Donor-acceptor oxiranes + Aldehydes | 1,3-Dipolar Cycloaddition | Carbonyl Ylide | organic-chemistry.org |

| Alkenes + Carboxylic Acid + Silyl Enol Ether | Oxidative Cyclization/Trapping | 1,3-Dioxolan-2-yl cation | mdpi.com |

| IIII/PV-hybrid ylides + Aldehydes + Carboxylic acids | Asymmetric Cascade Reaction | α-PV-Rh-carbene / Carbonyl Ylide | rsc.org |

Hydrolysis-Based Synthetic Pathways to Dioxolane Precursors

While hydrolysis is most commonly associated with the deprotection (cleavage) of the 1,3-dioxolane ring to regenerate the parent carbonyl and diol, it also plays a crucial role in generating the precursors needed for dioxolane synthesis. wikipedia.orgorganic-chemistry.org A key example is the generation of formaldehyde (B43269) from its stable polymer, paraformaldehyde.

The acid-catalyzed depolymerization of paraformaldehyde is initiated by trace amounts of water in an organic solvent. youtube.com A proton from the acid catalyst protonates an ether oxygen in the polymer chain. This is followed by nucleophilic attack from a water molecule, which cleaves the chain and forms a protonated methane (B114726) diol intermediate. This intermediate is then deprotonated to yield methane diol (the hydrate (B1144303) of formaldehyde) and regenerate the catalyst. youtube.com In non-aqueous or low-water conditions, the methane diol readily dehydrates to provide the reactive formaldehyde monomer required for the acetalization reaction with a diol like ethylene glycol. youtube.com This hydrolysis-based pathway allows for the in situ generation of a highly reactive aldehyde precursor from a stable, easily handled solid.

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry has introduced sophisticated methods for creating complex 1,3-dioxolane derivatives, particularly those with specific stereochemistry or additional functional groups. These advanced approaches provide access to a vast chemical space for applications in pharmaceuticals and materials science.

Stereoselective Synthesis of Chiral Dioxolane Derivatives

The synthesis of chiral, enantiomerically pure dioxolanes is of significant interest. Stereoselectivity can be achieved through several strategies, including the use of chiral substrates, chiral catalysts, or chiral auxiliaries.

One powerful method is the reaction of a prochiral carbonyl compound with an enantiomerically pure diol. For example, new chiral 1,3-dioxolanes have been synthesized from salicylaldehyde and various commercially available chiral diols, achieving excellent enantiomeric purity. nih.gov Another approach starts with enantiomerically pure α-hydroxy acids, such as mandelic acid or lactic acid, which are converted into chiral 1,3-dioxolan-4-ones. nih.gov These serve as chiral templates where subsequent reactions occur with high diastereoselectivity. nih.gov

Catalytic asymmetric synthesis offers an elegant route to chiral dioxolanes from achiral precursors. A notable example is the use of a chiral binaphthyldiimine-Ni(II) complex to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes, producing cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Similarly, Rh(II) catalysts with chiral carboxylate ligands can control the stereoselective cyclization of carbonyl ylides to form chiral 1,3-dioxoles with excellent enantioselectivity. rsc.org Chemoenzymatic cascades have also been developed, where enzymes first produce a chiral diol with high stereoselectivity, which is then chemocatalytically converted into a chiral dioxolane. d-nb.info

| Stereoselective Strategy | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| Chiral Substrate | Enantiopure diols | Reaction of a prochiral aldehyde with a chiral diol. | nih.gov |

| Chiral Auxiliary | (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one | Derived from mandelic acid, directs subsequent stereoselective reactions. | nih.gov |

| Asymmetric Catalysis | Chiral binaphthyldiimine-Ni(II) complex | Catalyzes asymmetric 1,3-dipolar cycloaddition of carbonyl ylides. | organic-chemistry.org |

| Asymmetric Catalysis | Rh(II) complex with chiral carboxylate ligands | Catalyzes asymmetric three-component cascade to chiral 1,3-dioxoles. | rsc.org |

| Chemoenzymatic Cascade | Enzymes (e.g., Benzaldehyde Lyase, Oxidoreductase) + Ru-catalyst | Enzymatic synthesis of a chiral diol followed by chemical ketalization. | d-nb.info |

Functionalization Strategies for the 1,3-Dioxolane Ring System

Introducing new functional groups onto a pre-formed 1,3-dioxolane ring is a key strategy for elaborating its structure. Functionalization can be targeted at different positions of the ring.

The C2 position is a common site for modification. A metal-free, redox-neutral method involves a thiol-promoted radical chain process for the site-specific addition of the C-H bond at the C2 position of 1,3-dioxolane to imines, yielding protected α-amino aldehydes. organic-chemistry.org Another strategy involves a TiCl₄-promoted nucleophilic substitution at the C2 position of substituted 1,3-dioxolanes, allowing for the stereoselective introduction of groups like deuteride (B1239839) or allyl. thieme-connect.de

The C4 and C5 positions can also be functionalized, particularly in dioxolan-4-one systems. The anion derived from deprotonating a chiral 1,3-dioxolan-4-one (B8650053) at the C5 position can react with a variety of electrophiles, such as in a Michael addition reaction, to introduce new substituents with high stereocontrol. nih.gov These examples highlight the versatility of the 1,3-dioxolane scaffold, which can be built upon to create a diverse array of complex molecules.

| Position | Strategy | Reagents | Product Type | Reference |

|---|---|---|---|---|

| C2 | Radical C-H Addition | Thiol (catalyst), Imines | Protected α-amino aldehydes | organic-chemistry.org |

| C2 | Nucleophilic Substitution | TiCl₄, Allyltributyltin | Homoallylic secondary alcohols | thieme-connect.de |

| C5 | Michael Addition | LDA, Butenolide | Adduct with new C-C bond at C5 | nih.gov |

| C2 | Electrophilic Formylation | Benzotriazole reagent derived from 2-ethoxydioxolane | Functionalized products from Grignard/organozinc reagents | organic-chemistry.org |

Green Chemistry Principles in Dioxolane Synthesis and Process Optimization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of dioxolanes, aiming to reduce the environmental impact of chemical processes. This involves the use of renewable raw materials, less hazardous reagents, and more energy-efficient reaction conditions. researchgate.netrsc.org

One notable advancement is the use of bio-based starting materials. For instance, the synthesis of 5-methyl-1,3-dioxolane-4-one, a structurally related compound, can be achieved from lactic acid and formaldehyde, both of which can be derived from renewable resources. rsc.org This approach aligns with the green chemistry goal of utilizing renewable feedstocks. rsc.org

Process optimization plays a crucial role in enhancing the green credentials of dioxolane synthesis. This includes the development of solvent-free reaction conditions, which eliminates the need for potentially harmful organic solvents. google.com For example, a method for the solvent-free synthesis of (2,2-dimethyl-1,3-dioxolane-4-yl) methanol (B129727) has been developed, using organic acid as a catalyst to replace more hazardous inorganic acids. google.com This process not only reduces waste but also simplifies the purification of the final product. google.com

Furthermore, the optimization of reaction parameters such as temperature, catalyst loading, and reactant ratios is critical for maximizing yield and minimizing by-product formation. The use of design of experiments (DOE) and other statistical methods can aid in systematically identifying the optimal conditions for a given synthesis.

A key aspect of green process optimization is the ease of product isolation and catalyst recycling. The development of heterogeneous catalysts, for instance, simplifies the separation of the catalyst from the reaction mixture, allowing for its reuse and reducing waste. rsc.org

The following table summarizes key findings in the green synthesis and process optimization of dioxolanes:

| Feature | Finding |

| Renewable Feedstocks | Synthesis of dioxolane derivatives from bio-based precursors like lactic acid has been demonstrated. rsc.org |

| Solvent-Free Synthesis | Solvent-free methods for preparing dioxolane intermediates have been developed, reducing environmental impact. google.com |

| Catalyst Improvement | The use of organic acids as catalysts in place of corrosive inorganic acids improves the safety and sustainability of the process. google.com |

| By-product Minimization | By-products in some solvent-free syntheses can be directly separated during the reaction process, simplifying purification. google.com |

Catalytic Systems in the Synthesis of this compound Analogs

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in dioxolane synthesis due to their high activity and selectivity. youtube.comrsc.org These catalysts are typically soluble metal complexes or organocatalysts. youtube.com

A standard laboratory procedure for the formation of 1,3-dioxolanes involves the reaction of a carbonyl compound with a 1,2-diol in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org Toluenesulfonic acid is a commonly used homogeneous catalyst in this context. organic-chemistry.org The reaction is often carried out in a solvent like toluene, with continuous removal of water to drive the equilibrium towards product formation. organic-chemistry.org

Recent research has focused on developing more sophisticated homogeneous catalytic systems. For example, ruthenium molecular catalysts have been employed for the conversion of diols to dioxolanes. nih.govd-nb.info These catalysts can operate under mild conditions and exhibit high stereoselectivity. nih.gov In some instances, these reactions can be performed in greener solvents like cyclopentyl methyl ether. nih.govresearchgate.net

Homogeneous catalysts also play a crucial role in the synthesis of chiral dioxolanes. Chiral binaphthyldiimine-Ni(II) complexes have been shown to catalyze the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes, yielding cis-1,3-dioxolanes with high enantioselectivity. organic-chemistry.org

Despite their advantages, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and catalyst loss. youtube.com

Heterogeneous catalysts, particularly solid acid catalysts like zeolites, offer a compelling alternative to their homogeneous counterparts. organic-chemistry.orgrsc.org Their primary advantage lies in their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. rsc.org

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them effective catalysts for various organic transformations, including the synthesis of dioxolanes. researchgate.netmdpi.com The shape and size selectivity of zeolites can also lead to improved product selectivity. researchgate.net

The Prins cyclization of olefins with formaldehyde or its derivatives is a key reaction for producing 1,3-dioxanes, and zeolites have been successfully employed as catalysts in this process. rsc.org For instance, mesoporous ZnAlMCM-41 has been shown to be a highly active and selective catalyst for the synthesis of 4-phenyl-1,3-dioxane. rsc.org Other zeolites, such as USY, Hβ, and HZSM-5, have also been investigated for this reaction. rsc.org

The table below presents a comparison of different zeolite catalysts used in the synthesis of dioxolane and dioxane analogs:

| Zeolite Catalyst | Reactants | Product | Key Finding |

| ZnAlMCM-41 | Styrene (B11656), Paraformaldehyde | 4-Phenyl-1,3-dioxane | High catalytic activity and selectivity. rsc.org |

| Zeolites A and X | tert-Butanol (B103910), Formaldehyde | 4,4-Dimethyl-1,3-dioxane (B1195079) | Pore size influences mass transfer and reaction kinetics. researchgate.net |

| H-Y Zeolite | Arylcyanamide, Benzyl alcohol | N-benzylated arylcyanamide | High yield due to a high number of acidic sites and large pore dimensions. mdpi.com |

Enzymatic and biocatalytic methods are gaining prominence in the synthesis of precursors for dioxolanes, offering high selectivity and mild reaction conditions. youtube.comacs.org These approaches often target the synthesis of chiral diols, which are key building blocks for chiral dioxolanes. nih.govresearchgate.net

A chemoenzymatic cascade has been developed where a two-step enzyme reaction is used to produce chiral diols from aliphatic aldehydes. nih.govresearchgate.net This enzymatic step is then followed by a chemical conversion to the corresponding dioxolane using a homogeneous catalyst. nih.govresearchgate.net This integrated approach allows for the synthesis of highly stereoselective products from renewable resources. nih.gov

Enzymes can function in both aqueous and organic media, providing flexibility in process design. nih.govresearchgate.net For example, a two-step enzyme cascade to produce chiral diols has been successfully demonstrated in the bio-based solvent cyclopentyl methyl ether. nih.gov

The use of biocatalysts is not limited to diol synthesis. Enzymes are also being explored for the synthesis of other heterocyclic compounds, highlighting the broad potential of biocatalysis in organic synthesis. kcl.ac.uk The combination of biocatalysis with traditional chemical catalysis, known as chemoenzymatic synthesis, is a powerful strategy for accessing complex molecules. nih.govresearchgate.netkcl.ac.uk

Elucidation of Reaction Mechanisms and Mechanistic Pathways of 4,4 Dimethyl 1,3 Dioxolane

Ring-Opening Reaction Mechanisms in Dioxolane Systems

The cleavage of the dioxolane ring can be initiated by acidic, basic, or radical species, each following a distinct mechanistic path.

The acid-catalyzed ring-opening of dioxolanes, including 4,4-Dimethyl-1,3-dioxolane, is a well-studied process that typically proceeds through a carbocation intermediate. The reaction is initiated by the protonation of one of the oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a stabilized carbocation. The presence of the gem-dimethyl group at the 4-position can influence the stability of this intermediate and, consequently, the reaction kinetics.

Kinetic studies on the acid-catalyzed hydrolysis of related dioxolane systems have shown that the rate of reaction is dependent on the hydronium ion activity. nih.gov The reaction of epoxides, which share the cyclic ether feature with dioxolanes, with acids is primarily dependent on the solvent used. youtube.com For instance, in the presence of water, the reaction leads to the formation of a diol. The mechanism involves the protonation of an oxygen atom, making it a better leaving group. This is followed by a nucleophilic attack by a water molecule.

A general mechanism for the acid-catalyzed ring-opening of a dioxolane is as follows:

Protonation of an ether oxygen by an acid catalyst.

Cleavage of the C-O bond to form a carbocation intermediate. The stability of this carbocation is a key factor in the reaction rate.

Nucleophilic attack on the carbocation by a nucleophile present in the reaction mixture (e.g., water, alcohol).

Deprotonation to yield the final ring-opened product.

Base-catalyzed ring-opening of simple dioxolanes is generally less facile than acid-catalyzed cleavage because alkoxide ions are poor leaving groups. However, for certain substituted dioxolanes or under specific reaction conditions, base-catalyzed processes can occur. In the context of epoxides, which are structurally related, base-catalyzed ring-opening involves a direct SN2 attack by a nucleophile on one of the carbon atoms of the ring. masterorganicchemistry.com The attack typically occurs at the less substituted carbon. masterorganicchemistry.comyoutube.com

For a dioxolane like this compound, a strong base would be required to initiate a reaction. The mechanism would likely involve the abstraction of a proton if an appropriate acidic proton is available, or a direct nucleophilic attack. However, without activating groups, the C-O bonds of the dioxolane ring are relatively resistant to cleavage by bases. It is important to note that information specifically detailing the base-catalyzed ring-opening of this compound is scarce in the provided results.

Free radical ring-opening polymerization (rROP) is a significant reaction pathway for certain cyclic monomers, including some dioxolane derivatives. This process allows for the introduction of ester groups into the backbone of addition polymers. tandfonline.com The mechanism typically involves the radical addition to an exocyclic double bond, which then induces the ring to open.

While this compound itself does not have the typical structure for rROP (e.g., a 2-methylene group), the study of related 2-methylene-1,3-dioxolanes provides insight into the general mechanism. tandfonline.comresearchgate.net The polymerization of 2-methylene-1,3-dioxolane (B1600948) can lead to as much as 50% ring-opened product at 60°C. elsevierpure.com The process is a competitive reaction between vinyl addition and ring-opening. elsevierpure.com

The general steps for the free radical ring-opening of a susceptible dioxolane derivative are:

Initiation: A radical initiator adds to the double bond of the monomer.

Propagation: The resulting radical can either add to another monomer (vinyl polymerization) or undergo a ring-opening rearrangement to form a more stable linear radical. This linear radical then propagates the chain.

Termination: Two radicals combine to terminate the polymerization.

The extent of ring-opening versus vinyl addition depends on factors such as the monomer structure, temperature, and the nature of the initiator. For instance, the polymerization of 2-methylene-4-phenyl-1,3-dioxolane shows essentially quantitative ring-opening at temperatures from 60–150°C. researchgate.net

Isomerization and Rearrangement Mechanisms of Dioxolane Derivatives

Dioxolane derivatives can undergo various isomerization and rearrangement reactions, driven by thermodynamic and stereoelectronic factors.

The five-membered ring of 1,3-dioxolane (B20135) is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. For substituted dioxolanes like this compound, the substituents influence the preferred conformation. The conformational analysis of related 1,3-dioxane (B1201747) systems, which are six-membered rings, has been studied in detail and reveals that chair and twist conformers are key low-energy structures. researchgate.net While dioxolanes have a different ring structure, the principles of minimizing steric and torsional strain still apply.

The potential energy surface of dioxolanes describes the energy of the molecule as a function of its geometry. Minima on this surface correspond to stable conformers, and saddle points represent transition states between them. For this compound, the gem-dimethyl group at the C4 position will significantly influence the conformational equilibrium, likely favoring conformations that minimize steric interactions between the methyl groups and the rest of the ring. The study of related substituted dioxanes shows that the character of conformational transformations can be complex due to ring asymmetry. researchgate.net

Table 1: Conformational Energy Data for Related Cyclic Ethers

| Compound | Conformer Comparison | Energy Difference (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 1,3-Dioxane | Chair vs. 2,5-Twist | 4.67 ± 0.31 | HF | researchgate.net |

| 1,3-Dioxane | Chair vs. 2,5-Twist | 5.19 ± 0.8 | DFT | researchgate.net |

| 1,3-Dioxane | 2,5-Twist vs. 1,4-Twist | 1.36 ± 0.12 | HF | researchgate.net |

This table presents data for the related 1,3-dioxane system to illustrate the energy differences between conformers, as specific data for this compound was not found.

Dioxolane derivatives can undergo intramolecular rearrangements, often catalyzed by acids or promoted by heat. These rearrangements can involve the migration of substituents or changes in the ring structure.

Cycloreversion reactions are a type of unimolecular reaction where a cyclic molecule fragments into two or more smaller molecules. For 1,3-dioxolanes, thermal or photochemical cycloreversion can lead to the formation of a carbonyl compound and an epoxide, or other fragmentation products. The specific products would depend on the substitution pattern of the dioxolane ring. While detailed studies on the cycloreversion of this compound were not found in the provided search results, the general principle involves the cleavage of two bonds in the ring, often in a concerted or stepwise manner. The synthesis of 1,3-dioxolanes is often a reversible process, and the reverse reaction, the decomposition into a ketone/aldehyde and a diol, can be considered a form of cycloreversion. organic-chemistry.org

Mechanistic Insights from Computational and Theoretical Studies

Computational and theoretical chemistry provide powerful tools to investigate the complex reaction mechanisms of molecules like this compound at a fundamental level. These methods allow for the exploration of reaction pathways, transition states, and kinetic parameters that are often difficult to measure experimentally. While direct computational studies on this compound are limited, extensive theoretical work on the parent 1,3-dioxolane and its other alkylated isomers provides significant mechanistic insights applicable to the entire class of compounds.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. Studies on related dioxolane structures reveal key mechanistic details of their thermal decomposition.

Research on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) has been conducted using DFT methods (B3LYP and MPW1PW91) to elucidate the reaction mechanism. acs.orgresearchgate.net The findings suggest that the decomposition is not a simple concerted process but occurs via a stepwise mechanism. acs.orgresearchgate.net The rate-determining step is proposed to be a concerted, non-synchronous, four-centered cyclic transition state. acs.orgresearchgate.net This initial step leads to the formation of unstable intermediates that rapidly decompose to the final products, which for these compounds are acetaldehyde (B116499) and the corresponding ketone. acs.orgsigmaaldrich.com The elongation of the C-O bond in the transition state is a predominant feature of this rate-limiting step. acs.orgresearchgate.net

Although this study focuses on substitution at the C2 position, the mechanistic principle of a stepwise decomposition involving a cyclic transition state is a critical insight for understanding the thermal breakdown of the dioxolane ring system in general. The experimental kinetics for 2,2-dimethyl-1,3-dioxolane were determined in a temperature range of 459–490 °C, with the reaction following first-order kinetics. acs.orgsigmaaldrich.com

| Compound | log A (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|

| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459–490 |

Molecular dynamics (MD) simulations using reactive force fields (ReaxFF) allow for the investigation of complex reaction networks during high-temperature processes like pyrolysis. researchgate.netpsu.edu These simulations can track the formation and breaking of chemical bonds in large systems over time, providing a dynamic picture of decomposition.

A ReaxFF MD study on the pyrolysis of several alkyl-substituted 1,3-dioxolanes, including isomers with methyl groups at the 4 and 5 positions, has shed light on their initial decomposition mechanisms at elevated temperatures. researchgate.netseoultech.ac.kr The simulations show that the process for these fuels begins with the primary decomposition of the dioxolane molecules into a 4,5-dimethyl-1,3-dioxolane (B11944712) radical and various hydrocarbon radicals derived from the side-chains. researchgate.netseoultech.ac.kr

The subsequent decomposition of the core 4,5-dimethyl-1,3-dioxolane radical is rapid, primarily leading to smaller, stable molecules. researchgate.netseoultech.ac.kr This work demonstrates that the chemical insight from ReaxFF simulations can be used to understand how molecular structure influences product distribution and can even be used to design new fuel molecules with more desirable properties. researchgate.netseoultech.ac.kr

| Initial Reactant Type | Primary Radical Intermediate | Major Final Products from Ring Decomposition |

|---|---|---|

| Alkyl-substituted 1,3-dioxolanes | 4,5-dimethyl-1,3-dioxolane radical | 2-Butene (C₄H₈), Carbon Dioxide (CO₂) |

Detailed kinetic models are comprehensive sets of elementary reactions used to simulate the complex chemistry of processes like oxidation and pyrolysis. For 1,3-dioxolane, such models have been developed and validated against experimental data from shock tubes, rapid compression machines, and jet-stirred reactors. researchgate.netresearchgate.netacs.org

These models are typically built by combining theoretically calculated rate coefficients for key reactions with rates estimated by analogy to structurally similar molecules. researchgate.net For 1,3-dioxolane, the reaction classes are often assumed to be similar to those for alkanes, with critical pathways involving the formation of fuel radicals followed by ring-opening via β-scission reactions. researchgate.net

| Reaction Class | Description | Significance |

|---|---|---|

| H-atom Abstraction | A radical (e.g., H, OH) removes a hydrogen atom from the dioxolane ring, forming a fuel radical. | Initiates the decomposition and oxidation chain reactions. |

| β-Scission (Ring Opening) | The fuel radical undergoes unimolecular decomposition by breaking a C-C or C-O bond beta to the radical site, opening the ring. | A major pathway for fuel consumption, leading to smaller, reactive species. |

| Isomerization | The fuel radical rearranges to a more stable radical isomer. | Can open up alternative decomposition pathways. |

| Decomposition of Intermediates | Secondary reactions of smaller species, such as ȮCHO → CO₂ + H. | Critically influences final product distribution and overall reactivity. acs.org |

Advanced Applications and Role in Organic Synthesis

4,4-Dimethyl-1,3-dioxolane as a Key Building Block in Complex Molecule Synthesis

The utility of the 2,2-dimethyl-1,3-dioxolane (B146691) moiety extends far beyond its role as a simple protecting group. It acts as a versatile chiral building block, enabling the synthesis of sophisticated molecules for various applications, from pharmaceuticals to fine chemicals.

The most prominent role of the 2,2-dimethyl-1,3-dioxolane scaffold in advanced synthesis is as a carrier of stereochemical information. Solketal (B138546), the isopropylidene acetal (B89532) of glycerol (B35011), is a quintessential chiral building block derived from the natural "chiral pool". wikipedia.orgnih.gov It contains a stereocenter that can be used to direct the formation of new stereocenters in a predictable manner.

Researchers leverage this built-in chirality for a multitude of asymmetric transformations. elsevierpure.com For instance, enantiomerically pure solketal is a key starting material in the synthesis of complex natural products. In one notable example, (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane was used as the starting point for the synthesis of Pericharaxins A and B, which are epimeric hydroxy-polyene glycerol ethers isolated from calcareous sponges. The synthesis relied on the defined stereochemistry of the dioxolane derivative to construct the target molecule's specific configuration.

Furthermore, chiral aldehydes incorporating the 2,2-dimethyl-1,3-dioxolane unit are employed in powerful organocatalytic reactions. These reactions, such as asymmetric Diels-Alder cycloadditions, allow for the diastereoselective synthesis of complex cyclic systems like chiral 1,3-cyclohexadienals. The steric bulk and defined stereochemistry of the dioxolane-containing fragment guide the approach of the reacting partners, ensuring high stereocontrol in the final product.

The role of 2,2-dimethyl-1,3-dioxolane derivatives as building blocks is critical in the development of fine chemicals and new drug candidates. The structural rigidity and chirality of the dioxolane ring are exploited to create molecules with specific three-dimensional shapes required for biological activity.

A prime example is the design of novel inhibitors for the human rhinovirus (HRV) 3C protease, an enzyme essential for the virus that causes the common cold. nih.gov Scientists have designed and synthesized a series of compounds based on a (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide core. One derivative emerged as a potent inhibitor of the viral enzyme, highlighting the potential of this scaffold in developing new anti-rhinovirus medicines. nih.gov

Beyond pharmaceuticals, these building blocks are used to synthesize other valuable chemicals. Solketal itself is used in the synthesis of specific mono- and di-triglycerides by esterifying its free hydroxyl group, followed by the removal of the protecting acetal. wikipedia.org It has also gained significant attention as a bio-additive for fuels like gasoline and biodiesel, where it can improve combustion and lower viscosity. acs.orgmdpi.combme.hu

The following table summarizes key examples of fine chemicals and APIs synthesized using the 2,2-dimethyl-1,3-dioxolane scaffold.

| Starting Material | Synthetic Target | Application Area | Key Finding |

| (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane | Pericharaxins A and B | Natural Product Synthesis | Used as a chiral precursor to establish the absolute configuration of the final complex molecule. |

| (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide | Novel Dicarboxamide Derivatives | Antiviral Drug Discovery | Compound 7d showed an IC₅₀ value of 2.50 µM against HRV 3C protease. nih.gov |

| Solketal (from Glycerol and Acetone) | Solketal | Fuel Additive | Acts as an oxygenated additive for gasoline and biodiesel, improving fuel properties. mdpi.combme.hu |

| Solketal | Mono- and Di-triglycerides | Fine Chemicals / Food Science | The dioxolane acts as a temporary protecting group to allow for selective esterification of glycerol. wikipedia.org |

One of the most fundamental and widespread applications of the 2,2-dimethyl-1,3-dioxolane group (an acetonide or isopropylidene ketal) is as a protecting group for 1,2-diols. wikipedia.orgorganic-chemistry.org In a multi-step synthesis, it is often necessary to mask reactive functional groups to prevent them from interfering with reactions elsewhere in the molecule. The protection of a 1,2-diol is readily achieved by reacting it with acetone (B3395972) under acidic catalysis to form the stable 2,2-dimethyl-1,3-dioxolane ring. organic-chemistry.org

This protecting group is valued for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org This robustness allows chemists to perform various transformations on other parts of the molecule without affecting the protected diol.

When the protection is no longer needed, the 2,2-dimethyl-1,3-dioxolane group can be easily removed. Deprotection is typically accomplished through acid-catalyzed hydrolysis, which regenerates the original 1,2-diol. wikipedia.orgwikipedia.org This reliable protection-deprotection strategy is a cornerstone of carbohydrate chemistry and the synthesis of many complex polyol-containing natural products.

Role in the Synthesis of Diverse Heterocyclic Compounds

The 2,2-dimethyl-1,3-dioxolane unit is not only a component of final products but also a valuable intermediate for constructing other complex heterocyclic systems. Its derivatives can be functionalized and then transformed into different ring structures.

For example, derivatives of 2,2-dimethyl-1,3-dioxolane have been used to synthesize complex hybrid compounds containing a cyclotriphosphazene (B1200923) core. In this work, a pentasubstituted cyclotriphosphazene was created where each substituent contains the (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy group. This structure was further elaborated by attaching other molecules via a 1,2,3-triazole linker, demonstrating how the dioxolane unit can serve as a scaffold for building elaborate, multi-component heterocyclic systems.

In another approach, asymmetric 1,3-dipolar cycloaddition reactions using chiral catalysts can produce highly substituted cis-1,3-dioxolanes with excellent control over stereochemistry. organic-chemistry.org These reactions build the heterocyclic dioxolane ring itself while simultaneously setting multiple stereocenters, providing rapid access to complex chiral intermediates for further synthetic elaboration.

Development of Novel Materials via Dioxolane Chemistry

The chemistry of dioxolanes is also being harnessed to create advanced materials with novel properties. The functional groups that can be incorporated into the dioxolane ring make it a versatile monomer for polymerization.

Polycarbonates are a class of thermoplastics known for their durability and transparency. mdpi.com They are typically synthesized via the polycondensation of diols with a carbonate source, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC). nih.govmdpi.com

Functionalized dioxolanes, particularly those containing hydroxyl groups like solketal, represent a class of bio-based diol-equivalents that can be incorporated into polymer chains. wikipedia.org By using a monomer like solketal, chemists can introduce pendent hydroxyl groups or, after deprotection, create specific functionalities along the polycarbonate backbone. This strategy allows for the synthesis of functional polycarbonates with tailored properties, such as improved hydrophilicity or sites for further cross-linking. While direct polymerization of solketal is an area of ongoing research, the established methods of polycarbonate synthesis from various diols provide a clear pathway for its use as a monomer to create novel, potentially biodegradable, and functional polymers. nih.govacs.org

Application in Photoinitiator Systems

While this compound itself is a saturated heterocyclic compound, its derivatives, particularly unsaturated variants like 4-methylene-1,3-dioxolanes, are notable for their application in photoinitiated polymerization processes. These processes are fundamental to UV curing technologies used in coatings, inks, and adhesives. Research has demonstrated that 4-methylene-1,3-dioxolanes can undergo polymerization through either a cationic or a free-radical mechanism upon exposure to light, depending on the type of photoinitiator system employed. kent.ac.uk

A photoinitiator is a molecule that, upon absorbing light, generates reactive species—either free radicals or cations (acids)—that initiate polymerization. sigmaaldrich.com The choice of initiator dictates the reaction pathway.

Detailed Research Findings

Studies utilizing real-time infrared spectroscopy have shown that the photoinitiated polymerization of 4-methylene-1,3-dioxolane (B14172032) derivatives can be very rapid. The reaction mechanism is highly dependent on the initiating species generated by the photoinitiator. kent.ac.uk

Cationic Polymerization: When a photoinitiator system that generates a strong acid upon irradiation is used, 4-methylene-1,3-dioxolanes undergo cationic polymerization. A key finding from these studies is that the disappearance of the vinyl ether's unsaturation occurs simultaneously with the opening of the dioxolane ring. This indicates a concurrent polymerization and ring-opening process. kent.ac.uk

Free Radical Polymerization: In the presence of a photoinitiator that produces free radicals, a different reaction pathway is observed. When a thiol is included in a formulation with a radical photoinitiator, the thiyl radical adds to the methylene (B1212753) group of the dioxolane derivative. However, unlike the cationic pathway, this does not lead to the opening of the dioxolane ring. Instead, the resulting radical preferentially abstracts a hydrogen atom from the thiol, terminating the reaction at that site and preventing ring fragmentation. kent.ac.uk

The table below summarizes the distinct behaviors observed in the photoinitiated polymerization of 4-methylene-1,3-dioxolane derivatives based on the type of initiation.

| Initiation Type | Initiating Species | Reaction with 4-Methylene-1,3-dioxolane | Ring Behavior | Reference |

| Cationic | Photogenerated Acid | Polymerization of the vinyl group | Concurrent Ring Opening | kent.ac.uk |

| Free Radical | Radicals (in the presence of a thiol) | Addition to the vinyl group | Ring Remains Intact | kent.ac.uk |

These findings highlight the versatility of the 4-methylene-1,3-dioxolane structure in photopolymerization, allowing for the formation of different polymer architectures by selecting the appropriate photoinitiator system.

Polymerization Chemistry Involving 4,4 Dimethyl 1,3 Dioxolane Derivatives

Homopolymerization Studies of Dioxolane-based Monomers

Homopolymerization studies focus on the ability of a single type of monomer derived from 4,4-dimethyl-1,3-dioxolane to form a polymer. The success and mechanism of this process are highly dependent on the specific structure of the monomer and the polymerization method employed.

A key monomer in this class is 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), a five-membered cyclic ketene (B1206846) hemiacetal ester. researchgate.netrsc.orgnih.gov This monomer has been successfully homopolymerized using free radical initiators. researchgate.netrsc.org Despite initial hypotheses that polymerization might proceed via ring-opening, studies have shown that DMDL polymerizes through a ring-retained mechanism, similar to other methylene-dioxolane derivatives. nih.gov This process yields a polymer, poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) or PDMDL, with a relatively high number-average molecular weight (Mn), in some cases exceeding 100,000 g/mol . researchgate.netrsc.orgnih.gov The polymerization of a related perfluorinated monomer, perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), also proceeds primarily through a vinyl addition mechanism, retaining the dioxolane ring structure in the polymer backbone. acs.org

Table 1: Homopolymerization of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) This table presents data on the free radical homopolymerization of DMDL, showcasing the achievable molecular weights.

| Entry | Monomer | Initiator | Molar Ratio (Monomer/Initiator) | Solvent | Temperature (°C) | Mₙ ( g/mol ) |

|---|---|---|---|---|---|---|

| 1 | DMDL | AIBN | 100/1 | Toluene (B28343) (50 wt%) | 70 | 114,000 |

Data sourced from studies on DMDL polymerization. researchgate.net

In contrast to their methylene (B1212753) derivatives, substituted 1,3-dioxolanes with dimethyl groups at the 4-position are notably resistant to cationic polymerization. researchgate.net Research investigating the cationic polymerization of various methyl-substituted 1,3-dioxolanes found that this compound failed to produce any polymer or even an oligomer at temperatures above -78°C. researchgate.net This reluctance is attributed to thermodynamic factors associated with the methyl substituents on the dioxolane ring. researchgate.net However, other substituted monomers, such as 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, can be polymerized with cationic catalysts, but this occurs via the methylene group without cleaving the dioxolane ring. researchgate.net

Copolymerization of Dioxolane Derivatives with Co-monomers

Copolymerization extends the utility of dioxolane derivatives by combining them with other vinyl monomers. This approach allows for the synthesis of polymers with tailored properties, including controlled degradability and enhanced recyclability.

Derivatives such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) have been successfully copolymerized with a wide array of conventional vinyl monomers. rsc.orgnih.gov These co-monomers include methacrylates, acrylates, styrene (B11656), and acrylonitrile. researchgate.netrsc.orgnih.gov Although the polymerization of DMDL retains the ring structure, the resulting ester group within the polymer backbone serves as a point of weakness. nih.gov This allows the polymer to undergo degradation through backbone scission under basic conditions, such as in the presence of a hydroxide (B78521) or an amine, at mild temperatures ranging from room temperature to 65°C. researchgate.netrsc.org This strategic incorporation of degradable linkages is a key feature for designing environmentally benign materials. researchgate.net

The degradability of polymers derived from DMDL forms the basis for their chemical recyclability. researchgate.netrsc.org The degradation of the PDMDL homopolymer in basic conditions yields 2-hydroxyisobutyric acid (HIBA) as a primary product. researchgate.netrsc.orgresearchgate.net This recovered HIBA can then be used as a precursor to re-synthesize the original DMDL monomer. researchgate.netrsc.org Subsequently, the re-synthesized monomer can be polymerized again to produce new PDMDL, effectively closing the loop and demonstrating a viable chemical recycling pathway. researchgate.netrsc.orgresearchgate.net This process contributes to the principles of a circular materials economy by enabling the recovery and reuse of valuable chemical components. researchgate.netrsc.org This concept is part of a broader effort to develop chemically recyclable thermoplastics, where polymers can be broken down to their constituent monomers and repolymerized, as has been shown for poly(1,3-dioxolane) itself. dntb.gov.uacornell.edu

Structural Characterization and Properties of Dioxolane-derived Polymers

The polymers derived from this compound derivatives are characterized using various analytical techniques to understand their structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in confirming the polymer structure, particularly in verifying that the polymerization of DMDL proceeds with the ring structure intact. researchgate.net The molecular weights of these polymers are typically determined using gel permeation chromatography (GPC). researchgate.net

The properties of these polymers can be tuned through copolymerization. rsc.org For instance, the insertion of a related monomer, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), into a polymethacrylate (B1205211) backbone was found to only moderately affect the glass transition temperature (Tg) compared to the homopolymer. rsc.org In the case of a perfluorinated analog, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), the purified polymer was colorless and transparent with a glass transition temperature of 130–134 °C and a refractive index between 1.3360 and 1.3270 (from 400 to 1550 nm). acs.org

Table 2: Selected Properties of Dioxolane-Derived Polymers This table summarizes key properties determined for polymers derived from substituted dioxolane monomers.

| Polymer | Monomer | Property | Value |

|---|---|---|---|

| Poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) | DMDL | Number-Average Molecular Weight (Mₙ) | >100,000 g/mol researchgate.netrsc.org |

| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) | PFMMD | Glass Transition Temperature (Tg) | 130-134 °C acs.org |

Catalytic Transformations and Catalyst Development

Dioxolane Formation and Interconversion via Catalytic Processes

The formation of the 1,3-dioxolane (B20135) ring is typically achieved through the reaction of a diol with an aldehyde or ketone. These reactions are catalyzed and can be optimized for high yield and selectivity.

The synthesis of 1,3-dioxolanes is commonly performed through the acid-catalyzed acetalization or ketalization of aldehydes and ketones with ethylene (B1197577) glycol or its derivatives. wikipedia.orgchemicalbook.com Brønsted acids, such as p-toluenesulfonic acid, are standard catalysts for this reaction, often used in a solvent like toluene (B28343) that allows for the removal of water via a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.org Lewis acids are also effective catalysts for this transformation. organic-chemistry.org

For instance, the parent 1,3-dioxolane can be synthesized from the condensation of ethylene glycol and formaldehyde (B43269) using p-toluenesulfonic acid as the catalyst. chemicalbook.com This general methodology can be applied to produce substituted dioxolanes. The reaction of epoxides with ketones, catalyzed by graphene oxide under ultrasonic irradiation, also presents a method for synthesizing 1,3-dioxolane derivatives. researchgate.net The deprotection, or cleavage, of the dioxolane ring is also an acid-catalyzed process, typically achieved through hydrolysis in the presence of aqueous acid. organic-chemistry.org

Table 1: Comparison of Catalytic Methods for Dioxolane Synthesis

| Catalyst Type | Precursors | Key Features | Reference |

|---|---|---|---|

| Brønsted Acid | Diol + Aldehyde/Ketone | Standard procedure, requires water removal. | organic-chemistry.org |

| Lewis Acid | Diol + Aldehyde/Ketone | Effective alternative to Brønsted acids. | organic-chemistry.org |

| Graphene Oxide | Epoxide + Ketone | Can be enhanced by ultrasonic irradiation. | researchgate.net |

A diverse array of metals has been shown to catalyze the formation and transformation of dioxolanes. These methods often provide high yields and stereoselectivity under mild conditions.

Ruthenium molecular catalysts, specifically [Ru(triphos)(tmm)], have been developed for the synthesis of cyclic acetals from diols using carbon dioxide and molecular hydrogen. wikipedia.org Zeolite-encapsulated complexes of Cobalt(II), Copper(II), and Zinc(II) have been successfully used to catalyze the reaction between styrene (B11656) oxide and acetone (B3395972) to form 2,2-dimethyl-4-phenyl- researchgate.netsc.edu-dioxolane with good to excellent yields.

Other notable metal catalysts include:

Tin(II) Chloride (SnCl₂) : Catalyzes the conversion of epoxides to 1,3-dioxolanes.

Methylrhenium Trioxide (MTO) : A versatile catalyst for cycloaddition reactions, including the formation of 1,3-dioxolanes from epoxides and aldehydes or ketones.

Gold(I) Complexes : Used in the intramolecular hydroarylation and spirodilactonization reactions to form complex structures containing dioxolane-like rings.

Role of 4,4-Dimethyl-1,3-dioxane (B1195079) in Heterogeneous Catalysis

4,4-Dimethyl-1,3-dioxane, a six-membered ring analogue of 4,4-Dimethyl-1,3-dioxolane, is a significant compound, particularly as an intermediate in the industrial production of isoprene. google.com Its synthesis and conversion are key areas of research in heterogeneous catalysis.

Zeolites are crystalline aluminosilicates with well-defined pore structures that make them highly effective and selective heterogeneous catalysts. They are employed in the synthesis of 4,4-dimethyl-1,3-dioxane, which is typically produced via the Prins cyclization, a condensation reaction between an alkene (like isobutylene) and formaldehyde. google.comgoogle.com

Research has focused on optimizing the synthesis of 4,4-dimethyl-1,3-dioxane by condensing tert-butanol (B103910) with formaldehyde over Zeolites A and X. The pore diameter of the zeolite has been shown to be a critical factor influencing catalytic activity. Furthermore, the cavity environment within zeolites controls product distribution by influencing the formation of key intermediates and reaction pathways. nih.gov Mesoporous solid acid catalysts such as ZnAlMCM-41 have demonstrated high selectivity and activity in the Prins cyclization for producing 1,3-dioxanes.

Table 2: Zeolite Catalysts in Methanol-to-Olefins (MTO) Conversion (Illustrative of Cavity Control)

| Catalyst | Temperature (°C) | Methanol (B129727) Conversion (%) | C2= Selectivity (%) | C3= Selectivity (%) | Reference |

|---|---|---|---|---|---|

| HZSM-5 | 450 | 100 | 9.8 | 48.6 | researchgate.net |

| SAPO-34 | 450 | 100 | 43.7 | 47.9 | researchgate.net |

| ZSM-5 | 450 | 100 | 2.7 | 42.7 | researchgate.net |

This table illustrates how different zeolite structures (MFI-type ZSM-5 vs. CHA-type SAPO-34) exhibit different selectivities under similar conditions, highlighting the principle of cavity-controlled catalysis relevant to dioxane and dioxolane synthesis.

Catalytic cracking is a promising method for the chemical recycling of plastic waste. While primarily focused on hydrocarbons like polyethylene, research has extended to oxygenated polymers such as polypropylene (B1209903) glycol (PPG). sc.edu The catalytic cracking of PPG using zeolite catalysts has been shown to produce a variety of valuable chemicals, including 1,3-dioxolane, 2-ethyl-4-methyl-. sc.edu

This process typically uses zeolite catalysts, like ZSM-5, which are staples in the petroleum industry for cracking hydrocarbons. sc.edunih.gov The use of catalysts in the thermal degradation of polymers allows for lower reaction temperatures compared to pyrolysis and can improve the selectivity towards desired products. nih.gov For instance, in the catalytic cracking of polypropylene glycol, mesoporous zeolite-Y catalysts have been found to outperform microporous ZSM-5 catalysts. sc.edu The degradation of other oxygenated polymers, like polycarbonates and polylactic acid (PLA), is also an active area of research, aiming to recover valuable monomers and other chemicals. rsc.orgresearchgate.net

Mechanism of Catalytic Action and Catalyst Recycling in Dioxolane Chemistry

The mechanism of dioxolane formation depends on the catalyst used. In traditional acid catalysis, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of the diol. A subsequent intramolecular cyclization and dehydration yields the final dioxolane ring.

Catalyst recycling is a cornerstone of green chemistry and is particularly relevant for processes using expensive or environmentally sensitive materials.

Heterogeneous Catalysts : Zeolites and other solid acid catalysts are inherently recyclable. They can be separated from the reaction mixture by simple filtration and can often be regenerated by calcination to remove adsorbed organic residues (coke). sc.edu

Homogeneous Catalysts : Recycling homogeneous catalysts is more challenging but crucial. Methods are being developed to immobilize metal complexes on solid supports, such as palladium nanoparticles on polydimethylsiloxane (B3030410) films, which combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. researchgate.net In some industrial processes for polycarbonate degradation, the catalytic system, including urea (B33335) and methanol, can be reused directly for multiple cycles while maintaining high efficiency. rsc.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the exact structure of 4,4-Dimethyl-1,3-dioxolane can be confirmed.

One-dimensional ¹H and ¹³C NMR are the primary methods for the structural elucidation of this compound. The symmetry of the molecule influences the number of unique signals observed in the spectra.

In the ¹H NMR spectrum , three distinct signals are expected:

A singlet for the six equivalent protons of the two methyl groups (C(CH₃)₂) at the C4 position.

A triplet for the two protons of the methylene (B1212753) group at the C5 position (-CH₂-).

A triplet for the two protons of the methylene group at the C2 position (-O-CH₂-O-).

The ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon environments in the molecule:

A signal for the two equivalent methyl carbons (-CH₃).

A signal for the quaternary carbon at the C4 position (-C(CH₃)₂).

A signal for the methylene carbon at the C5 position (-CH₂-).

A signal for the methylene carbon at the C2 position (-O-CH₂-O-).

The following table summarizes the predicted chemical shifts for this compound, based on data from analogous structures like 2,2-dimethyl-1,3-dioxolane (B146691) and other substituted dioxolanes. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | ~1.2-1.4 (singlet) | ~25-28 |

| C4 | - | ~75-80 |

| C5-H₂ | ~3.8-4.0 (triplet) | ~68-72 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

To further confirm the structure and assignments from 1D NMR, two-dimensional (2D) NMR techniques are employed. youtube.comlibretexts.orgcolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show coupling between the protons on C2 and C5, confirming their adjacent relationship in the ring, though this coupling is often weak or non-existent across the oxygen atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would definitively link the proton signals to their respective carbon signals listed in Table 1, for example, connecting the singlet at ~1.3 ppm to the methyl carbon signal at ~26 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. columbia.edu For this compound, it would show a correlation from the methyl protons to the quaternary C4 carbon and the C5 carbon, providing definitive proof of the substitution pattern.

Boron-11 (¹¹B) NMR is a specialized technique relevant to dioxolanes in the context of their formation from diols and their use in creating boronate esters. Dioxolanes are frequently used as protecting groups for 1,2-diols. These diols can react with boronic acids to form cyclic boronate esters. ¹¹B NMR is highly effective for monitoring these reactions, as the chemical shift of the boron nucleus is very sensitive to its coordination environment, changing significantly from a trigonal planar boronic acid to a tetrahedral boronate ester. publisso.de

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

In EIMS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M•+) and its various fragments. For cyclic ethers and acetals like this compound, the molecular ion peak may be weak or absent. nsf.gov The fragmentation is dominated by characteristic cleavage pathways. miamioh.edulibretexts.orgyoutube.com

Key fragmentation mechanisms include:

Alpha-cleavage: Breakage of a bond adjacent to an oxygen atom.

Inductive cleavage: Cleavage initiated by the electron-withdrawing effect of the oxygen atoms.

Loss of a methyl radical: A prominent fragmentation pathway for this compound would be the loss of a methyl group to form a stable carbocation at m/z 101 (M-15).

Table 2: Predicted Key Fragments in the EIMS of this compound

| m/z | Fragment | Origin |

|---|---|---|

| 116 | [C₅H₁₀O₂]•+ | Molecular Ion (M•+) |

| 101 | [C₄H₇O₂]⁺ | Loss of •CH₃ (M-15) |

| 58 | [C₃H₆O]•+ | Ring cleavage |

Note: The relative abundance of these fragments helps in confirming the structure.

HRMS provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. For this compound, HRMS can unequivocally confirm its molecular formula, distinguishing it from any isomers or other compounds with the same nominal mass. acs.org

Molecular Formula: C₅H₁₀O₂

Calculated Monoisotopic Mass: 102.0681 Da

An experimental HRMS measurement matching this calculated value provides powerful evidence for the compound's identity.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, starting materials, byproducts, or solvents, and for accurately assessing its purity.

Gas Chromatography (GC) is the most common technique for analyzing volatile compounds like dioxolanes. publisso.de

Separation: A sample is vaporized and passed through a long column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. For dioxolanes, a non-polar or mid-polarity column (e.g., with a polysiloxane-based stationary phase) is typically effective. analytice.comimpactanalytical.comlabrulez.com

Detection: A Flame Ionization Detector (FID) is commonly used, providing high sensitivity for organic compounds. analytice.com Coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and identification of the components in a mixture, with the MS providing fragmentation data for each separated peak. nih.gov

Purity Assessment: The purity of a this compound sample can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks present. nih.gov Headspace GC-MS is a particularly useful variation for detecting trace volatile impurities in a sample matrix. researchgate.net

Table 3: Exemplary Gas Chromatography (GC) Conditions for Dioxolane Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | GC-FID or GC-MS | Separation and Detection/Identification |

| Column | e.g., DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm | Separation based on boiling point and polarity |

| Injector Temperature | 250 °C | Ensure complete vaporization of the sample |

| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min | Separate components with different boiling points |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry sample through the column |

| Detector | FID (280 °C) or MS (scan range e.g., 35-350 amu) | Quantitation (FID) or Identification (MS) |

Note: These are typical starting conditions and would be optimized for a specific analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dioxolanes

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile organic compounds, such as this compound, which can be vaporized without undergoing decomposition. thermofisher.comsigmaaldrich.com The methodology involves injecting a sample into the gas chromatograph, where it is vaporized and transported by an inert carrier gas (the mobile phase), typically helium or nitrogen, through a capillary column. thermofisher.com This column contains a stationary phase, and separation is achieved based on the differential interactions of the sample components with this phase. Compounds elute from the column at different times, known as retention times, based on factors like their boiling point and polarity. thermofisher.com

When coupled with a mass spectrometer (MS), the technique becomes GC-MS, a powerful tool for both quantification and identification. thermofisher.comlucideon.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized, commonly through electron or chemical ionization. thermofisher.com The resulting ions are then separated by a mass analyzer, such as a quadrupole, based on their mass-to-charge (m/z) ratio. youtube.com This dual system provides two dimensions of data: the retention time from the GC and the mass spectrum from the MS. youtube.com The mass spectrum serves as a molecular fingerprint, allowing for the identification of unknown compounds by comparing the fragmentation pattern to spectral libraries. youtube.com

For a volatile compound like this compound, GC-MS analysis would involve:

Separation: The compound would be separated from other volatile components in a sample mixture on a suitable GC column (e.g., a non-polar or mid-polar column).

Detection and Identification: The mass spectrometer would detect the eluting compound, and its mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the breakdown of the dioxolane ring and the loss of methyl groups.

GC-MS systems, particularly those with high-resolution accurate mass (HRAM) capabilities, offer comprehensive sample characterization, enabling confident compound discovery and identification alongside targeted quantitative analysis. thermofisher.com

Liquid Chromatography (LC) for Non-Volatile Dioxolane Derivatives

While Gas Chromatography is ideal for volatile compounds, Liquid Chromatography (LC) is the method of choice for separating non-volatile or thermally unstable molecules. Should this compound be functionalized to create larger, non-volatile derivatives, LC would be the appropriate analytical technique.

In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the varying affinities of the analytes for the stationary and mobile phases. When coupled with mass spectrometry (LC-MS), particularly with techniques like electrospray ionization (ESI), it becomes a highly sensitive and selective method for analyzing a wide range of compounds. ddtjournal.com

For non-volatile dioxolane derivatives, analysis might involve chemical derivatization to enhance detectability. ddtjournal.com For instance, if a derivative contains a hydroxyl or carbonyl group, it could be reacted with a derivatizing agent to:

Improve ionization efficiency in the mass spectrometer.

Introduce a specific "tag" that yields a characteristic product ion during tandem mass spectrometry (MS/MS), allowing for highly selective detection using methods like Multiple Reaction Monitoring (MRM). ddtjournal.com

For example, ketone-containing derivatives could be reacted with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), and the resulting derivatives analyzed by LC-MS/MS in negative-ion mode. ddtjournal.com This approach allows for the sensitive quantification of derivatives even in complex biological or environmental matrices.

Chiral Gas Chromatography for Enantiomeric Distribution Analysis

Molecules that contain a chiral center can exist as two non-superimposable mirror images called enantiomers. gcms.cz While this compound itself is achiral, many of its important derivatives are chiral. For example, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane is a key chiral intermediate in the pharmaceutical industry. nih.govchrom-china.com Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them to determine enantiomeric purity. nih.govchrom-china.com

Chiral Gas Chromatography is a specialized GC technique used for this purpose. It employs a chiral stationary phase (CSP), which can interact differently with the two enantiomers of a compound. gcms.czresearchgate.net These stationary phases are often based on derivatized cyclodextrins incorporated into a polysiloxane polymer. gcms.cz The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. libretexts.org

A study on the separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane demonstrated the effectiveness of this technique. nih.gov Various chiral columns were tested, with the best separation achieved on a column with a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin. nih.gov This method allowed for the rapid and reliable determination of the enantiomeric distribution with good resolution. nih.govchrom-china.com

| Parameter | Value/Condition | Reference |

|---|---|---|

| Analyte | (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane | nih.govchrom-china.com |

| Technique | Chiral Capillary Gas Chromatography | nih.gov |

| Optimal Chiral Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase) | nih.gov |

| Solvent | Methanol (B129727) | nih.govchrom-china.com |

| Analysis Time | < 10 minutes | nih.gov |

| Resolution | > 1.5 | nih.gov |

| Limit of Detection (LOD) | 0.07 mg/L (R-enantiomer), 0.08 mg/L (S-enantiomer) | nih.gov |

| Limit of Quantification (LOQ) | 0.22 mg/L (R-enantiomer), 0.25 mg/L (S-enantiomer) | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique fingerprint. libretexts.orgpressbooks.pub

The IR spectrum of this compound is relatively simple, dominated by absorptions from C-H and C-O bonds. libretexts.orglumenlearning.com Since it is an alkane-like ether, its spectrum would be characterized by the following key absorption bands:

C-H Stretching: Strong absorptions in the 2850–2960 cm⁻¹ region are characteristic of C-H bonds in saturated (sp³ hybridized) carbon atoms. libretexts.orgpressbooks.pub

C-O Stretching: The ether functional group (C-O-C) in the dioxolane ring will produce strong, characteristic stretching absorptions in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹.

C-H Bending: Vibrations associated with the bending of C-H bonds in methyl (CH₃) and methylene (CH₂) groups appear in the 1350–1470 cm⁻¹ range. libretexts.orglumenlearning.com

The absence of strong absorptions in other regions, such as the carbonyl region (1670–1780 cm⁻¹) or the O-H region (3200–3600 cm⁻¹), confirms the absence of ketone, aldehyde, carboxylic acid, or alcohol functional groups. libretexts.orgpressbooks.pub

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Alkane (C-H) | Stretching | 2850 - 2960 | libretexts.orgpressbooks.pub |

| Ether (C-O) | Stretching | 1000 - 1300 | libretexts.org |

| Alkane (C-H) | Bending (Scissoring/Rocking) | 1350 - 1470 | libretexts.orglumenlearning.com |

X-ray Diffraction for Absolute Configuration Determination of Crystalline Dioxolane Derivatives

X-ray diffraction (XRD) performed on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereogenic centers. nih.gov While this technique requires the analyte to be a well-ordered, single crystal, it provides unambiguous structural proof. researchgate.net

The determination of absolute configuration relies on a phenomenon known as anomalous dispersion (or anomalous scattering). thieme-connect.demdpi.com This effect occurs when the frequency of the X-ray radiation used is close to the natural absorption frequency of an atom in the crystal. thieme-connect.de Under these conditions, the scattering factor of the atom becomes a complex number, and the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer identical. thieme-connect.de By carefully measuring and analyzing the intensity differences between these pairs (known as Bijvoet pairs), the true, absolute arrangement of atoms in the crystal lattice can be determined. researchgate.net

For a chiral derivative of this compound, the process would involve:

Synthesis and Crystallization: A chiral, enantiomerically pure derivative of the dioxolane must be synthesized. This derivative would then need to be crystallized to form a high-quality single crystal suitable for diffraction.

Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays, often from a copper (Cu-Kα) source, as longer wavelengths can enhance the anomalous scattering effect. thieme-connect.de A complete dataset, including the measurement of Friedel pairs, would be collected. thieme-connect.de

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The final step involves comparing the calculated structure factors for the two possible enantiomeric models with the experimental data. The model that provides a better fit to the observed Bijvoet differences is assigned as the correct absolute configuration. researchgate.net

This powerful technique is considered the gold standard for assigning the absolute stereochemistry of chiral molecules. nih.gov

Future Research Directions and Emerging Trends in 4,4 Dimethyl 1,3 Dioxolane Chemistry

Development of Novel Dioxolane Derivatives with Tailored Reactivity and Specific Functions

A significant area of ongoing research is the synthesis of new 1,3-dioxolane (B20135) derivatives with precisely controlled reactivity and specialized functions. nih.govnih.gov This involves the strategic modification of the dioxolane core to introduce a variety of functional groups, leading to compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Another area of focus is the development of dioxolane derivatives as modulators of multidrug resistance (MDR) in cancer chemotherapy. nih.gov Overexpression of P-glycoprotein (p-gp) is a major factor in MDR, and certain 1,3-dioxolane derivatives have shown the ability to interact with p-gp and reverse this resistance. nih.gov Structure-activity relationship studies are being conducted to optimize the aromatic core, linker, and basic moiety of these compounds to enhance their efficacy as MDR modulators. nih.gov

The versatility of the 1,3-dioxolane structure also allows for its use as a protecting group in complex organic syntheses. nih.govsilverfernchemical.com Its stable cyclic structure is ideal for masking ketone, aldehyde, and 1,2-diol functionalities during multi-step reactions. nih.govsilverfernchemical.com

Advanced Computational Chemistry for Predictive Modeling in Dioxolane Reaction Design

The integration of computational chemistry is revolutionizing the design and prediction of chemical reactions, and the field of dioxolane chemistry is no exception. walshmedicalmedia.comarxiv.orgarxiv.org Advanced computational methods, particularly density functional theory (DFT), are being employed to predict molecular structures, electronic properties, and reaction pathways for dioxolane derivatives. walshmedicalmedia.commdpi.com This predictive capability allows researchers to design more efficient and selective syntheses, reducing the need for time-consuming and resource-intensive trial-and-error experimentation. walshmedicalmedia.com

One of the key applications of computational chemistry in this area is the ability to model and predict the behavior of catalysts. mdpi.com By understanding the interactions between a catalyst and the reacting molecules at a quantum mechanical level, scientists can design more effective catalysts for the synthesis and transformation of dioxolanes. mdpi.com This is particularly relevant for developing catalysts for processes like propane (B168953) aromatization and methanation. mdpi.com

Furthermore, the combination of computational chemistry with machine learning is emerging as a powerful tool for accelerating the discovery of new reactions and materials. arxiv.orgcecam.org Machine learning models can be trained on large datasets of computational and experimental results to predict the outcomes of reactions with high accuracy. arxiv.org This approach has the potential to significantly speed up the process of identifying new dioxolane derivatives with desired properties.